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Compound of Interest

Compound Name: AS2863619 free base

Cat. No.: B10818494 Get Quote

Welcome to the technical support center for AS2863619. This resource is designed for

researchers, scientists, and drug development professionals to address common challenges

and questions that may arise during experiments involving AS2863619 for the induction of

regulatory T cells (Tregs).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AS2863619 in inducing Foxp3 expression?

A1: AS2863619 is a potent inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog

CDK19.[1] The inhibition of CDK8/19 by AS2863619 enhances the activation of STAT5 (Signal

Transducer and Activator of Transcription 5).[1] Specifically, it suppresses the serine

phosphorylation of STAT5 while promoting tyrosine phosphorylation, which is the active form.[1]

Activated STAT5 then binds to the promoter and conserved non-coding sequence (CNS)

regions of the Foxp3 gene, a master regulator of Treg function, leading to its expression.[2]

This process is dependent on IL-2 but occurs independently of TGF-β.[2]

Q2: Is AS2863619 effective in both mouse and human T cells?

A2: Yes, studies have shown that AS2863619 can induce FOXP3 expression in both mouse

and human conventional T cells (Tconv) in the peripheral blood.

Q3: Can AS2863619 convert both naïve and effector/memory T cells into Tregs?
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A3: Yes, AS2863619 has been shown to convert naïve, effector, and memory antigen-specific

CD4+ and CD8+ T cells into Foxp3+ Tregs in vitro.

Troubleshooting Guide
Issue 1: Low or unstable Foxp3 expression in AS2863619-induced Tregs in vitro.

Potential Cause 1: Suboptimal AS2863619 Concentration.

Troubleshooting Step: Titrate the concentration of AS2863619 in your cell culture. While a

concentration of 1 µM has been shown to be effective, the optimal concentration may vary

depending on the specific cell type and experimental conditions.

Potential Cause 2: Insufficient IL-2 Signaling.

Troubleshooting Step: Ensure adequate IL-2 is present in the culture medium. The action

of AS2863619 is dependent on IL-2 signaling to activate STAT5. Consider testing a range

of IL-2 concentrations.

Potential Cause 3: Inadequate TCR Stimulation.

Troubleshooting Step: AS2863619-mediated Foxp3 induction requires T cell receptor

(TCR) stimulation. Ensure that your protocol includes effective TCR stimulation, for

example, using anti-CD3 and anti-CD28 antibodies.

Potential Cause 4: Instability of in vitro-induced Tregs.

Troubleshooting Step:In vitro induced Tregs, including those generated with AS2863619,

may exhibit unstable Foxp3 expression. This is often linked to the methylation status of the

Foxp3 gene. For long-term experiments, it is important to assess the stability of Foxp3

expression over time.

Issue 2: Lack of Treg-specific DNA hypomethylation at the Foxp3 locus in in vitro experiments.

Explanation: This is a known characteristic of Tregs induced in vitro with AS2863619, similar

to those induced with TGF-β. These cells often lack the Treg-specific DNA hypomethylation,

particularly at the Treg-specific demethylated region (TSDR) of the Foxp3 locus, which is

crucial for stable lineage identity.
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Recommendation: For studies requiring stable Treg lineage and function, it is recommended

to validate findings in an in vivo model. In vivo, AS2863619-induced Tregs have been

observed to display stable Treg-specific demethylation features at the Foxp3 and Helios

gene loci.

Issue 3: Discrepancy between in vitro and in vivo results.

Explanation: The difference in the stability of DNA hypomethylation and Foxp3 expression

between in vitro and in vivo settings is a key challenge. The in vivo microenvironment

provides complex signals that are not fully replicated in in vitro cultures, which likely

contributes to the enhanced stability of induced Tregs.

Recommendation: Use in vitro experiments for initial screening and mechanistic studies.

However, for assessing the therapeutic potential and stability of AS2863619-induced Tregs,

in vivo models are essential.

Quantitative Data Summary
Parameter Value Cell Type/System Reference

IC50 (CDK8) 0.61 nM Biochemical Assay

IC50 (CDK19) 4.28 nM Biochemical Assay

Effective in vitro

Concentration
1 µM Mouse CD4+ T cells

In vivo Dosage
30 mg/kg (oral

administration)
Mouse model

Signaling Pathways and Workflows
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Caption: AS2863619 signaling pathway for Foxp3 induction.
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Caption: Experimental workflow for AS2863619 studies.
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Experimental Protocols
Protocol 1: In Vitro Induction of Tregs from Naïve Mouse CD4+ T cells

Isolation of Naïve CD4+ T cells:

Isolate spleens and lymph nodes from mice.

Prepare a single-cell suspension.

Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) using a commercially available

magnetic-activated cell sorting (MACS) kit.

Cell Culture and Stimulation:

Coat a 96-well plate with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL)

antibodies overnight at 4°C.

Wash the plate with sterile PBS.

Seed the purified naïve CD4+ T cells at a density of 1 x 10^5 cells/well in complete RPMI-

1640 medium.

Add recombinant mouse IL-2 to a final concentration of 10 ng/mL.

Add AS2863619 to the desired final concentration (e.g., a titration from 0.1 µM to 5 µM,

with 1 µM as a starting point). Include a DMSO vehicle control.

Incubation:

Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

Analysis:

Harvest the cells and proceed with flow cytometry analysis for Foxp3 expression (see

Protocol 2).

Protocol 2: Flow Cytometry Analysis of Foxp3 Expression
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Surface Staining:

Harvest cells from the in vitro culture or isolated from in vivo models.

Wash the cells with FACS buffer (PBS with 2% FBS).

Stain with fluorescently conjugated antibodies against surface markers (e.g., CD4, CD25)

for 30 minutes at 4°C in the dark.

Fixation and Permeabilization:

Wash the cells with FACS buffer.

Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set,

following the manufacturer's instructions.

Intracellular Staining:

Stain with a fluorescently conjugated anti-Foxp3 antibody for 30-45 minutes at room

temperature in the dark.

Acquisition and Analysis:

Wash the cells and resuspend in FACS buffer.

Acquire the samples on a flow cytometer.

Analyze the data by gating on the CD4+ population and then assessing the percentage of

Foxp3+ cells.

Protocol 3: Assessment of STAT5 Phosphorylation

Cell Stimulation:

Culture T cells in the presence of AS2863619 (e.g., 1 µM) and IL-2 (e.g., 10 ng/mL) for the

desired duration (e.g., 22 hours).

Fixation:
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Immediately after stimulation, fix the cells with a fixation buffer (e.g., 1.5%

paraformaldehyde) for 10 minutes at 37°C.

Permeabilization:

Wash the cells and permeabilize them with ice-cold methanol for 30 minutes on ice.

Staining:

Wash the cells extensively to remove the methanol.

Stain with fluorescently conjugated antibodies against phospho-STAT5 (pY694) and other

cell surface markers for 60 minutes at room temperature.

Analysis:

Acquire the samples on a flow cytometer and analyze the median fluorescence intensity

(MFI) of phospho-STAT5 in the cell population of interest.

Safety and Handling
Storage: AS2863619 should be stored at -20°C.

Handling: AS2863619 is for research use only. Standard laboratory safety precautions

should be taken when handling this compound. This includes wearing personal protective

equipment (PPE) such as gloves, a lab coat, and safety glasses.

Toxicity: Detailed public preclinical toxicology data for AS2863619 is limited. As with any

investigational compound, it should be handled with care. In a mouse model, oral

administration of 30 mg/kg did not cause discernible toxicity. For more detailed information,

refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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